molecular formula C10H10N2O3 B1532321 N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide CAS No. 1243022-66-3

N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide

Cat. No. B1532321
M. Wt: 206.2 g/mol
InChI Key: VEOFEJGMZCGINJ-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide” is a chemical compound with diverse applications. Its complex structure and unique properties make it invaluable in scientific research, aiding advancements in various fields like pharmaceuticals, materials science, and organic synthesis1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide”. However, thiazole derivatives, which are structurally similar, have been synthesized and studied extensively2.



Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide” is not directly available. However, related compounds such as 1,3-diazole have been studied, and their structures have been analyzed through techniques like Hirshfeld surface analysis3.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide” are not directly available. However, related compounds such as 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine have been studied. It is a semiconducting organic molecule with a π-conjugated polycyclic system. It is a strong electron donor molecule that can be used for n-type doping4.


Scientific Research Applications

Synthesis and Application in Macrolide Construction

Research demonstrates the utility of oxazoles, which share structural similarities with N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide, as precursors in the synthesis of macrolides. Oxazoles, when reacted with singlet oxygen, form triamides that are instrumental in constructing macrolide antibiotics, including compounds like recifeiolide and curvularin, which have significant biological activities (Wasserman et al., 1981).

Antibacterial Agent Development

Another study focused on designing and synthesizing novel analogs incorporating the benzothiazole nucleus, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research highlights the compound's potential as a scaffold for developing new antibacterial agents (Palkar et al., 2017).

Esterification and Mitsunobu Reactions

A study utilized 5,5'-Dimethyl-3,3'-azoisoxazole, structurally related to the compound of interest, as a novel azo reagent for selective esterification of benzylic alcohols and phenols under Mitsunobu conditions. This finding is crucial for synthetic chemistry, providing a new route for the formation of esters, a fundamental reaction in organic synthesis (Iranpoor et al., 2010).

Photooxidation Studies

Investigations into the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole, a compound with a similar heterocyclic structure, revealed insights into the behavior of these molecules under photooxidative conditions. The study provides valuable data on the photostability and potential photodegradation pathways of similar compounds, which is critical for developing light-sensitive therapeutic agents and materials (Mahran et al., 1983).

Anticancer and Antimicrobial Studies

Further research into N-substituted carboxamide derivatives highlighted their promising antimicrobial and antioxidant activities. Such studies underscore the importance of these compounds in the development of new drugs with potential anticancer and antimicrobial applications (Sindhe et al., 2016).

Safety And Hazards

The safety and hazards of “N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide” are not directly available. However, related compounds such as 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine have been studied. It has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)4.


Future Directions

The future directions of “N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide” are not directly available. However, thiazoles, which are structurally similar, have been found in many potent biologically active compounds, indicating their potential for further research and development2.


properties

IUPAC Name

N,N-dimethyl-2-oxo-3H-1,3-benzoxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12(2)9(13)6-3-4-8-7(5-6)11-10(14)15-8/h3-5H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOFEJGMZCGINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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